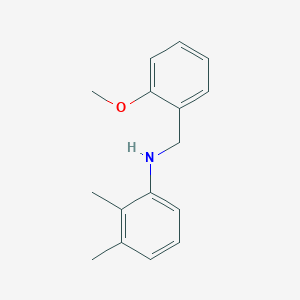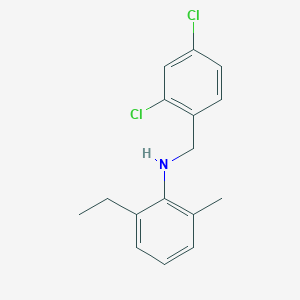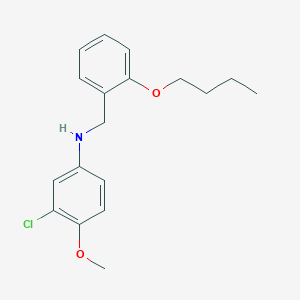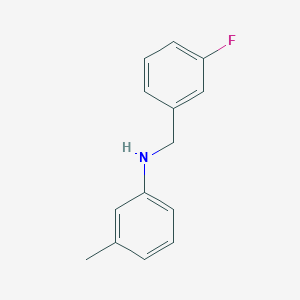![molecular formula C11H17NO B1437642 3-[(Tert-butoxy)methyl]aniline CAS No. 1039946-12-7](/img/structure/B1437642.png)
3-[(Tert-butoxy)methyl]aniline
Overview
Description
3-[(Tert-butoxy)methyl]aniline: is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an aniline group substituted with a tert-butoxy methyl group at the meta position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butoxy)methyl]aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 3-bromoaniline with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the tert-butoxy methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-[(Tert-butoxy)methyl]aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-[(Tert-butoxy)methyl]aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of substituted anilines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research is ongoing to explore its therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its unique reactivity makes it valuable in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxy)methyl]aniline involves its interaction with various molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methylaniline: Similar structure but with a methyl group instead of a tert-butoxy methyl group.
3-Ethoxyaniline: Contains an ethoxy group instead of a tert-butoxy methyl group.
3-Isopropoxyaniline: Features an isopropoxy group in place of the tert-butoxy methyl group.
Comparison: 3-[(Tert-butoxy)methyl]aniline is unique due to the presence of the bulky tert-butoxy group, which can significantly influence its steric and electronic properties
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMBKGPSYIFCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)aniline](/img/structure/B1437560.png)

![N-[3-(Isopentyloxy)benzyl]-2,3-dimethylaniline](/img/structure/B1437563.png)


![N-[4-(Isopentyloxy)benzyl]-1-ethanamine](/img/structure/B1437570.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline](/img/structure/B1437572.png)
![2-Methoxy-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1437574.png)

![3-{[(Cyclopropylmethyl)amino]methyl}phenol](/img/structure/B1437576.png)
amine](/img/structure/B1437577.png)
![3-Chloro-N-[4-(hexyloxy)benzyl]-4-methoxyaniline](/img/structure/B1437581.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-N-ethylamine](/img/structure/B1437582.png)
